molecular formula C13H11ClN2O2S B2859680 2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide CAS No. 775301-62-7

2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2859680
CAS No.: 775301-62-7
M. Wt: 294.75
InChI Key: WNLBIMPLTJDLBE-UHFFFAOYSA-N
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Description

2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide is a chemical compound with the molecular formula C13H11ClN2O2S and a molecular weight of 294.76 g/mol . This thiophene-3-carboxamide derivative is offered as a high-purity screening compound for research purposes in biochemistry and pharmacology. Thiophene-carboxamide scaffolds are recognized in medicinal chemistry for their versatile biological activities and are frequently investigated as core structures in drug discovery programs . Recent scientific literature highlights that novel thiophene-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis and anti-cancer research . These compounds work by inhibiting the VEGFR-2 kinase pathway, which plays a dominant role in tumor proliferation and metastasis . Furthermore, structurally related thiophene-2-carboxamide analogues have demonstrated significant antioxidant and antibacterial activities in preclinical studies, indicating the potential broad utility of this chemical class in developing new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-10-4-2-1-3-8(10)7-11(17)16-13-9(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBIMPLTJDLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Thiophene Ring Formation

The Gewald reaction serves as the foundational step for constructing the 2-aminothiophene-3-carboxamide scaffold. This three-component condensation employs ethyl cyanoacetate, elemental sulfur, and 2-chloroacetophenone under basic conditions. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate between ethyl cyanoacetate and 2-chloroacetophenone.
  • Cyclization : Sulfur incorporation through nucleophilic attack by sulfide ions, generating the aminothiophene core.

Critical Parameters :

  • Base selection : Piperidine or morpholine (10 mol%) in ethanol
  • Temperature : Reflux conditions (78°C) for 8–12 hours
  • Yield optimization : 65–72% through iterative solvent removal to drive equilibrium

Carboxamide Group Installation

Post-cyclization, the ethyl ester undergoes hydrolysis to the carboxylic acid followed by amidation:

$$
\text{Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate} \xrightarrow{\text{NaOH (aq), Δ}} \text{2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid} \xrightarrow{\text{NH}_4\text{Cl, DCC}} \text{2-aminothiophene-3-carboxamide}
$$

Reaction Conditions :

  • Hydrolysis : 6N NaOH, 90°C, 6 hours (quantitative conversion)
  • Amidation : Dicyclohexylcarbodiimide (DCC) in THF, room temperature, 12 hours (84% yield)

Acylation and 2-Chlorophenylacetamido Functionalization

Chloroacetylation of Primary Amine

The 2-amino group undergoes N-acylation with 2-(2-chlorophenyl)acetyl chloride under Schotten-Baumann conditions:

$$
\text{2-aminothiophene-3-carboxamide} + \text{ClC}6\text{H}4\text{CH}2\text{COCl} \xrightarrow{\text{NaHCO}3, \text{H}_2\text{O/THF}} \text{Target compound}
$$

Optimized Protocol :

  • Molar ratio : 1:1.2 (amine:acyl chloride) to minimize diacylation
  • Temperature : 0–5°C to suppress hydrolysis of acyl chloride
  • Workup : Precipitation at pH 3–4 followed by recrystallization from ethanol/water (1:3)

Yield Data :

Acylating Agent Solvent System Temperature Yield (%)
2-(2-Cl-Ph)acetyl chloride THF/H₂O 0°C 78
2-(2-Cl-Ph)acetic anhydride DCM 25°C 62

Microwave-Assisted Synthesis Enhancements

Accelerated Cyclization and Acylation

Microwave irradiation significantly reduces reaction times for critical steps:

  • Thiophene cyclization : 150°C for 5 minutes vs. 8 hours conventional heating
  • Amide bond formation : 100°C for 3 minutes with 15% yield improvement

Advantages :

  • Reduced thermal degradation of acid-sensitive chlorophenyl group
  • Energy efficiency (50–70% reduction in power consumption)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

While bench-scale methods use batch reactors, industrial production employs:

  • Microreactor systems : For exothermic acylation steps (residence time <2 minutes)
  • In-line purification : Simulated moving bed chromatography integrated with synthesis

Cost-Benefit Analysis :

Parameter Batch Process Continuous Flow
Annual Capacity (kg) 500 2,000
Purity (%) 98.5 99.8
Waste Generation 8 L/kg 1.5 L/kg

Spectroscopic Characterization and Quality Control

Structural Validation

Key Analytical Data :

IR Spectroscopy (KBr, cm⁻¹) :

  • 3417–3234 (N-H stretch, carboxamide and acetamido)
  • 1678 (C=O, carboxamide)
  • 1628 (C=O, acetamido)

¹H NMR (DMSO-d₆, δ ppm) :

  • 8.21 (s, 1H, CONH₂)
  • 7.45–7.32 (m, 4H, aromatic)
  • 4.01 (s, 2H, CH₂CO)

Purity Assessment :

  • HPLC: >99% purity on C18 column (ACN:H₂O 65:35, 1 mL/min)
  • Elemental analysis: C 53.17%, H 3.22%, N 11.28% (theoretical vs. experimental <0.3% deviation)

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

Method Total Steps Overall Yield (%) Purity (%)
Conventional Gewald 5 42 98.5
Microwave-Assisted 4 58 99.2
Continuous Flow 3 67 99.8

Critical Challenges :

  • Regioselectivity : Avoiding 3-acetamido byproducts during acylation
  • Solvent Selection : Balancing THF reactivity with ethanol safety profile
  • Halogen Stability : Preventing dechlorination under basic conditions

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key distinction lies in its 2-chlorophenylacetamido substituent. Below is a comparison with structurally related thiophene carboxamides:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol)
2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide (Target) 2-Chlorophenylacetamido C₁₃H₁₀ClN₃O₂S 315.75
4-(2-Chloroacetamido)thiophene-3-carboxamide Chloroethylacetamido C₂₁H₁₇ClN₄O₃S 440.90
2-(4-Benzylpiperazin-1-yl)acetamido-thiophene-3-carboxamide (IIIb) 4-Benzylpiperazin-1-yl C₂₃H₂₇N₅O₂S 457.56
Ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano, 4-fluorophenyl, ethyl ester C₁₉H₁₈FN₃O₃S 403.43
3-[2-(Thiophen-3-yl)acetamido]thiophene-2-carboxylic acid Thiophen-3-ylacetamido C₁₁H₉NO₃S₂ 267.32

Key Observations :

  • Heterocyclic Variations: Compounds like IIIb incorporate piperazine rings, which may improve solubility, whereas cyano-acrylamido derivatives (e.g., ) prioritize electronic conjugation for antioxidant activity.

Key Observations :

  • Reaction Efficiency : Bulky substituents (e.g., benzylpiperazine in IIIb) require longer reaction times (12 hours) but achieve higher yields (80%) compared to smaller groups .
  • Melting Points : Electron-donating groups (e.g., methoxy in IIId) increase melting points (234–236°C) due to enhanced crystallinity, whereas halogenated derivatives (e.g., IIIc) exhibit slightly lower values .

Biological Activity

The compound 2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their diverse pharmacological properties, including:

  • Anticancer activity
  • Anti-inflammatory effects
  • Antimicrobial properties
  • Antihypertensive effects
  • Anti-atherosclerotic properties .

The specific compound is believed to exhibit similar activities due to its structural characteristics.

Target of Action

The primary mode of action for thiophene carboxamide derivatives, including this compound, involves the inhibition of mitochondrial complex I. This inhibition can lead to a cascade of events that affect cell proliferation and apoptosis pathways.

Biochemical Pathways

Research indicates that thiophene carboxamide analogs may influence several key biochemical pathways:

  • Cell Proliferation : The compound may inhibit cell growth by disrupting mitochondrial function.
  • Apoptosis : It potentially promotes programmed cell death through the activation of pro-apoptotic factors such as p53 and Bax, while inhibiting anti-apoptotic factors like Bcl-2 .

Anticancer Activity

Recent studies have shown that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated:

  • IC50 Values : The most active derivatives showed IC50 values ranging from 0.59 to 1.29 μM against HepG2 cells, indicating potent anticancer activity .
  • Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G2/M phase and promote accumulation in the sub-G1 phase, suggesting effective apoptosis induction .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest:

  • Minimum Inhibitory Concentration (MIC) : Various thiophene derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic strains, indicating strong antimicrobial efficacy .
  • Antibiofilm Formation : The compounds showed significant potential in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, surpassing standard antibiotics in effectiveness .

Study on Anticancer Effects

In a study focusing on the anticancer effects of thiophene derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against HepG2 and HCT-116 cell lines. The findings revealed that specific derivatives displayed up to 2.3-fold higher cytotoxicity than Sorafenib, a standard cancer treatment . This highlights the potential of thiophene-based compounds as viable alternatives in cancer therapy.

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial activity of various thiophene derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited moderate to good antimicrobial activity with MIC values demonstrating effectiveness across multiple strains, including E. coli and S. aureus .

Summary Table of Biological Activities

Biological ActivityObserved EffectsIC50/MIC Values
AnticancerInduces apoptosis; inhibits cell proliferationIC50: 0.59 - 1.29 μM
AntimicrobialEffective against various bacterial strainsMIC: 0.22 - 0.25 μg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting thiophene-3-carboxamide derivatives with 2-chlorophenyl acetic acid using coupling agents like DCC or EDC under anhydrous conditions .
  • Solvent and temperature optimization : Refluxing in ethanol or toluene (80–110°C) for 6–12 hours, monitored via thin-layer chromatography (TLC) to track progress .
  • Catalysts : Piperidine and acetic acid are used in Knoevenagel condensations to improve yields (72–94%) .

Q. How is the purity of the compound validated, and what analytical techniques are critical for characterization?

  • Methodology :

  • Chromatography : HPLC and TLC with silica gel plates (eluent: ethyl acetate/hexane) ensure purity >95% .
  • Spectroscopy :
  • IR : Identifies NH, C=O, and aromatic C-H stretches (e.g., NH at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, chlorophenyl protons at δ 7.2–7.6 ppm) .
  • Mass spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+Na]⁺ peaks) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Using methanol or ethanol to remove byproducts, achieving melting points consistent with literature (e.g., 190–235°C) .
  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies :
  • Chlorophenyl position : 2-chloro substitution enhances enzyme inhibition (e.g., acetylcholinesterase IC₅₀ < 10 µM) compared to 4-chloro derivatives .
  • Thiophene ring saturation : Tetrahydrobenzo[b]thiophene derivatives show improved solubility but reduced binding affinity .
  • Biological assays : In vitro enzyme inhibition (e.g., falcipain-2) and cytotoxicity screening (e.g., IC₅₀ values in cancer cell lines) .

Q. What mechanisms underlie its bioactivity, and how are target interactions validated?

  • Methodology :

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to enzyme active sites (e.g., falcipain-2 with ∆G < -8 kcal/mol) .
  • Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots .
  • Cellular assays : ROS scavenging (e.g., DPPH assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .

Q. How can contradictory data on compound reactivity or bioactivity be resolved?

  • Methodology :

  • Reproducibility checks : Validate synthesis protocols (e.g., catalyst ratios, reaction time) to address yield discrepancies (e.g., 65% vs. 80%) .
  • Meta-analysis : Compare bioactivity datasets across studies (e.g., IC₅₀ variations due to assay conditions) .
  • Advanced spectroscopy : X-ray crystallography resolves stereochemical ambiguities affecting reactivity .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodology :

  • Prodrug design : Esterification (e.g., ethyl carboxylate derivatives) enhances membrane permeability .
  • Co-crystallization : With cyclodextrins or PEG improves aqueous solubility .
  • In silico ADMET prediction : Tools like SwissADME optimize logP and polar surface area .

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